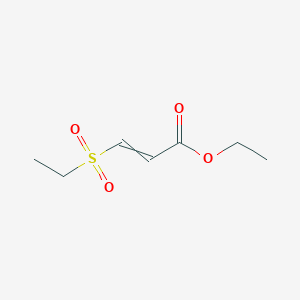

Ethyl 3-ethylsulfonylprop-2-enoate

Description

Ethyl 3-ethylsulfonylprop-2-enoate is an α,β-unsaturated ester characterized by a sulfonyl group at the β-position. Its structure combines an electron-withdrawing ethylsulfonyl moiety with a conjugated enoate system, rendering it reactive toward nucleophilic additions (e.g., Michael additions) and electrophilic substitutions. This compound is typically utilized in organic synthesis as a building block for pharmaceuticals, agrochemicals, or materials science due to its dual functionality and stability under diverse reaction conditions.

Properties

Molecular Formula |

C7H12O4S |

|---|---|

Molecular Weight |

192.24 g/mol |

IUPAC Name |

ethyl 3-ethylsulfonylprop-2-enoate |

InChI |

InChI=1S/C7H12O4S/c1-3-11-7(8)5-6-12(9,10)4-2/h5-6H,3-4H2,1-2H3 |

InChI Key |

SRVCCYWDCDXZFY-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C=CS(=O)(=O)CC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-ethylsulfonylprop-2-enoate can be synthesized through various methods. One common method involves the addition reaction of absolute ethanol and ethyl acrylate in the presence of a catalyst in a tubular reactor. The molar ratio of absolute ethanol to ethyl acrylate ranges from 3:1 to 100:1, and the catalyst weight accounts for 0.1% to 20% of the weight of the ethyl acrylate. Anion exchange resin is often used as the catalyst .

Industrial Production Methods

In industrial settings, the synthesis of this compound typically involves the use of continuous production methods. The reaction conditions are optimized to ensure high yield and purity, with minimal side reactions. The catalyst can be recycled and regenerated without damage, simplifying the separation process and making continuous production feasible .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-ethylsulfonylprop-2-enoate undergoes various chemical reactions, including:

Hydrolysis: This reaction involves the breakdown of the ester into a carboxylic acid and an alcohol in the presence of water.

Reduction: Esters can be reduced to primary alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).

Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol, forming a different ester.

Common Reagents and Conditions

Hydrolysis: Aqueous acid or base is used as the reagent.

Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent used under anhydrous conditions.

Transesterification: Alcohols and acid or base catalysts are used.

Major Products Formed

Hydrolysis: Carboxylic acid and alcohol.

Reduction: Primary alcohol.

Transesterification: Different esters.

Scientific Research Applications

Ethyl 3-ethylsulfonylprop-2-enoate has various applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-ethylsulfonylprop-2-enoate involves its interaction with specific molecular targets and pathways. The compound can undergo nucleophilic acyl substitution reactions, where nucleophiles attack the carbonyl carbon, leading to the formation of various products . The ester linkage is also involved in the formation of hydrogen bonds with other molecules, influencing its reactivity and interactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural or functional similarities with Ethyl 3-ethylsulfonylprop-2-enoate. Key distinctions in substituents, reactivity, and applications are highlighted:

Table 1: Structural and Functional Comparison

Key Findings :

Reactivity Differences: The α,β-unsaturated ester in this compound enables conjugate additions, unlike saturated analogs like Ethyl 3-(methylsulfonyl)propanoate . The sulfonyl group further activates the β-carbon toward nucleophiles. Ethyl 3-(2-fluorophenyl)-3-oxopropanoate exhibits keto-enol tautomerism due to its β-ketoester group, which is absent in the sulfonyl-containing target compound.

Substituent Effects :

- Sulfonyl vs. Halogens : The ethylsulfonyl group in the target compound increases polarity and electron-withdrawing effects compared to halogenated analogs (e.g., fluorine in , chlorine in ). This enhances stability in polar solvents and electrophilic reactions.

- Aromatic vs. Aliphatic Substituents : Aryl-containing compounds (e.g., ) may exhibit π-π stacking in crystal structures, whereas aliphatic sulfonyl groups favor hydrogen bonding or dipole interactions .

Applications: Pharmaceuticals: Fluorinated and chlorinated derivatives (e.g., ) are preferred in drug design due to enhanced metabolic stability and target binding. Materials Science: The conjugated system in this compound is advantageous for synthesizing polymers or ligands with tailored electronic properties.

Biological Activity

Ethyl 3-ethylsulfonylprop-2-enoate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including antibacterial, cytotoxic, and other relevant effects based on diverse research findings.

Chemical Structure and Properties

This compound has a molecular formula of and a molecular weight of approximately 206.26 g/mol. The compound features an ethyl group, a sulfonyl moiety, and an enoate functional group, which may contribute to its biological activities.

Antibacterial Activity

Several studies have investigated the antibacterial properties of this compound. The compound has shown promising results against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 6.3 µg/mL |

| Escherichia coli | 12.5 µg/mL |

| Pseudomonas aeruginosa | 25 µg/mL |

These MIC values indicate that this compound possesses significant antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus .

Cytotoxic Activity

The cytotoxic potential of this compound has been evaluated using various cell lines. The compound exhibited cytotoxic effects with an LC50 value ranging from 280 to 765 µg/mL in different assays. This suggests that while it has some cytotoxic properties, it may not be as potent as other known cytotoxic agents such as etoposide (LC50 = 9.8 µg/mL) .

The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that the sulfonyl group may play a crucial role in its interaction with bacterial membranes and cellular components, potentially disrupting essential cellular processes .

Case Studies and Research Findings

- Study on Antimicrobial Efficacy : A recent study demonstrated that derivatives of ethyl sulfonyl compounds exhibited enhanced antimicrobial activity compared to their parent compounds. This compound was among those tested, showing significant inhibition against multi-drug resistant strains .

- Cytotoxicity Assessment : Another research focused on the cytotoxic effects of various ethyl derivatives, including this compound. The study found that while some derivatives had high cytotoxicity, this particular compound showed moderate effects, indicating potential for further chemical modifications to enhance its efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.